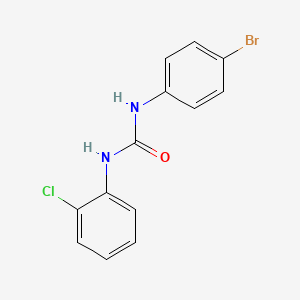

1-(4-Bromophenyl)-3-(2-chlorophenyl)urea

Description

Properties

IUPAC Name |

1-(4-bromophenyl)-3-(2-chlorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrClN2O/c14-9-5-7-10(8-6-9)16-13(18)17-12-4-2-1-3-11(12)15/h1-8H,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYAZLGCEBGXYEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60307244 | |

| Record name | MLS000756417 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13142-07-9 | |

| Record name | MLS000756417 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190501 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS000756417 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-BROMOPHENYL)-3-(2-CHLOROPHENYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-3-(2-chlorophenyl)urea typically involves the reaction of 4-bromoaniline with 2-chloroaniline in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may be catalyzed by agents like triethylamine or pyridine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-Bromophenyl)-3-(2-chlorophenyl)urea undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Hydrolysis: In the presence of water and an acid or base, the urea linkage can be hydrolyzed to form corresponding amines and carbon dioxide.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Bromophenyl)-3-(2-chlorophenyl)urea has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-cancer or anti-inflammatory properties.

Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical characteristics.

Biological Studies: It is employed in studies investigating the interaction of halogenated aromatic compounds with biological systems, providing insights into their bioactivity and toxicity.

Mechanism of Action

The mechanism by which 1-(4-Bromophenyl)-3-(2-chlorophenyl)urea exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity to these targets, influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(4-Bromophenyl)-3-(2-chlorophenyl)urea and related compounds:

Key Observations :

Substituent Effects on Bioactivity :

- The 2-chlorophenyl group in the target compound introduces steric hindrance and ortho-substitution effects, which may restrict rotational freedom and enhance target binding compared to para-substituted analogs (e.g., 1-(4-chlorophenyl)-3-phenylurea) .

- Halogen Positioning : Compounds with 4-bromo and 2-chloro substituents (e.g., the target compound) exhibit stronger intermolecular interactions (e.g., Br···π and Cl···H bonds) than those with single halogen substitutions, improving crystal packing and stability .

Hydrogen Bonding and Solubility: The urea moiety in this compound forms two N–H donors and one O acceptor, resulting in a polar surface area (PSA) of ~65 Ų. This is lower than the PSA of pyridinyl analogs (~75 Ų), suggesting better membrane permeability . In contrast, derivatives with hydroxyethyl or methoxy groups (e.g., 1-(3-chloro-4-methylphenyl)-3-(2-chlorobenzyloxy)urea) exhibit higher PSA (>90 Ų), reducing oral bioavailability .

Antifungal and Antimicrobial Activity: Ureas with azetidinone rings (e.g., 1-(3-chloro-2-(4-chlorophenyl)-4-oxoazetidin-1-yl)-3-phenothiazinylurea) show potent antifungal activity (MIC = 62.5 µg/ml against C. albicans) due to synergistic effects of chloro and azetidinone groups . The target compound lacks this heterocyclic motif, suggesting divergent biological applications.

Molluscicidal Activity :

- 1-(4-Bromophenyl)-3-(pyridin-3-yl)urea causes tegumental damage in mollusks by disrupting cilia and sub-tegumental tissues . The target compound’s 2-chlorophenyl group may reduce this activity compared to pyridinyl analogs, as aryl groups are less reactive toward lipid membranes.

Biological Activity

1-(4-Bromophenyl)-3-(2-chlorophenyl)urea, a compound belonging to the urea derivatives, has garnered attention in recent years for its potential biological activities, particularly in antibacterial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. A study assessing various urea derivatives found that halogen substitutions significantly enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds with bromine and chlorine substitutions demonstrated increased efficacy in inhibiting bacterial growth, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Urea Derivatives

| Compound | MIC (mg/mL) | Active Against |

|---|---|---|

| This compound | 0.0048 | E. coli, B. mycoides |

| 2-(Bromophenyl)-3-phenylurea | 0.0195 | S. aureus, C. albicans |

| 3-(Chlorophenyl)-4-phenylurea | 0.025 | E. coli, S. typhi |

Anticancer Activity

In addition to its antibacterial properties, this compound has been studied for its anticancer potential. Preliminary studies indicate that it may inhibit various cancer cell lines through mechanisms similar to established anticancer agents like sorafenib. In vitro tests revealed IC50 values of approximately 12.93 µM against human breast cancer (MCF-7) and 11.52 µM against colon cancer (HCT116) cell lines .

Table 2: Anticancer Activity of Urea Derivatives

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 12.93 | MCF-7 |

| 11.52 | HCT116 | |

| Sorafenib | 4.32 | MCF-7 |

| 7.28 | HCT116 |

The mechanism by which this compound exerts its biological effects appears to involve interactions with specific enzymes and cellular pathways associated with bacterial growth and cancer cell proliferation. The presence of halogen atoms is believed to enhance the lipophilicity and overall reactivity of the compound, facilitating better interaction with target sites .

Case Studies

- Case Study on Antibacterial Efficacy : A study published in a peer-reviewed journal evaluated the antibacterial activity of several urea derivatives, including this compound, against clinical isolates of E. coli. The results showed that this compound significantly inhibited bacterial growth, suggesting its potential as a therapeutic agent in treating bacterial infections.

- Case Study on Anticancer Properties : Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines, highlighting its ability to induce apoptosis in MCF-7 cells through caspase activation pathways.

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC to minimize side products (e.g., symmetrical ureas).

- Adjust solvent polarity (e.g., acetonitrile vs. DMF) to control reaction kinetics.

- Purify via recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradients).

Basic: How is the crystal structure of this compound determined, and what key parameters define its conformation?

Methodological Answer :

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystallization : Grow crystals via slow evaporation of a saturated DCM/hexane solution.

- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) at 173 K to reduce thermal motion artifacts .

- Refinement : Employ SHELXL for structure solution and refinement.

Structural Parameters (from analogous urea derivatives ):

| Parameter | Value |

|---|---|

| Space group | (monoclinic) |

| Unit cell | , , , |

| Conformation | Trans arrangement across C=O bond |

| Hydrogen bonding | N–H···O interactions stabilize layered packing |

Advanced: How can researchers resolve contradictions in crystallographic data between urea derivatives?

Methodological Answer :

Discrepancies in bond lengths or angles may arise from:

- Thermal Motion : Collect data at cryogenic temperatures (e.g., 100 K vs. 298 K) to reduce atomic displacement .

- Polymorphism : Screen crystallization conditions (solvent, temperature) to isolate dominant polymorphs.

- Validation Tools : Cross-check using computational methods (e.g., DFT geometry optimization in Gaussian) .

Case Study :

For 1-(4-bromophenyl)-3-(2-chlorobenzyl)urea, trans conformation was confirmed via SC-XRD, whereas computational models predicted cis dominance in solution. This highlights the need for complementary techniques like NMR or IR to study solution-state behavior .

Advanced: What mechanistic approaches are used to study the biological activity of arylurea compounds like this compound?

Q. Methodological Answer :

- Enzyme Inhibition Assays :

- Target kinases (e.g., VEGFR, PDGFR) using fluorescence-based ADP-Glo™ assays .

- Measure IC₅₀ values via dose-response curves (0.1–100 µM range).

- Molecular Docking :

- Use AutoDock Vina to model urea binding to active sites (e.g., PDB: 1XKK for kinase targets).

- Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

Key Findings :

Urea derivatives exhibit activity by forming hydrogen bonds with kinase hinge regions. Substituents like 4-bromo and 2-chloro groups enhance hydrophobic interactions .

Advanced: How can computational modeling predict the reactivity and stability of this compound under varying conditions?

Q. Methodological Answer :

- DFT Calculations :

- Optimize geometry at B3LYP/6-31G(d) level to compute frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.

- Predict sites for electrophilic/nucleophilic attacks (e.g., urea carbonyl group) .

- Degradation Studies :

Basic: What analytical techniques are critical for assessing the purity of this compound?

Q. Methodological Answer :

- HPLC : Use a C18 column (4.6 × 250 mm), acetonitrile/water (70:30) mobile phase, UV detection at 254 nm. Retention time ~8.2 minutes .

- NMR : Confirm absence of symmetrical urea byproduct (e.g., 1H NMR: aromatic protons at δ 7.2–7.8 ppm; urea NH at δ 9.1–9.3 ppm) .

- Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values (e.g., C: 48.21%, H: 2.89%, N: 8.03%) .

Advanced: How does the electronic environment of substituents (Br, Cl) influence the spectroscopic properties of this compound?

Q. Methodological Answer :

- UV-Vis Spectroscopy :

- IR Spectroscopy :

- C=O stretching at ~1680 cm⁻¹; N–H bending at ~1540 cm⁻¹. Halogens reduce C=O frequency by 10–15 cm⁻¹ via inductive effects .

Advanced: What strategies are effective for designing derivatives of this compound with enhanced bioactivity?

Q. Methodological Answer :

- SAR Studies :

- Replace 4-bromo with CF₃ (stronger electron-withdrawing) to boost kinase inhibition .

- Introduce methyl groups ortho to urea to sterically block metabolic degradation .

- Prodrug Design :

- Mask urea NH as a carbamate for improved membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.